molecular formula C22H28N2O5 B4073984 1-[4-(4-biphenylyloxy)butyl]piperazine oxalate

1-[4-(4-biphenylyloxy)butyl]piperazine oxalate

Cat. No. B4073984
M. Wt: 400.5 g/mol
InChI Key: FODDTYNSQBVXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-biphenylyloxy)butyl]piperazine oxalate, commonly known as BRL-15572, is a selective antagonist for the 5-HT1D receptor. This compound has been widely used in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

BRL-15572 is a selective antagonist for the 5-HT1D receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in the regulation of mood, anxiety, and other physiological processes. By blocking the 5-HT1D receptor, BRL-15572 modulates the release of serotonin and other neurotransmitters, thereby exerting its therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and the growth of new neurons. BRL-15572 has also been found to reduce the levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response.

Advantages and Limitations for Lab Experiments

BRL-15572 has several advantages for lab experiments. It is a selective antagonist for the 5-HT1D receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. BRL-15572 is also relatively stable and easy to synthesize, which makes it a cost-effective compound for lab experiments.
However, there are also some limitations to the use of BRL-15572 in lab experiments. It has a relatively low affinity for the 5-HT1D receptor compared to other selective antagonists, which may limit its effectiveness in certain experiments. BRL-15572 also has a short half-life in vivo, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the study of BRL-15572. One area of research is the development of more potent and selective antagonists for the 5-HT1D receptor. Another area of research is the investigation of the therapeutic potential of BRL-15572 in various neurological and psychiatric disorders, including anxiety, depression, and migraine. Additionally, the role of BRL-15572 in neuroplasticity and the growth of new neurons is an exciting area of research that warrants further investigation.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. BRL-15572 has also been found to have potential applications in the treatment of migraine, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

oxalic acid;1-[4-(4-phenylphenoxy)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.C2H2O4/c1-2-6-18(7-3-1)19-8-10-20(11-9-19)23-17-5-4-14-22-15-12-21-13-16-22;3-1(4)2(5)6/h1-3,6-11,21H,4-5,12-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODDTYNSQBVXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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